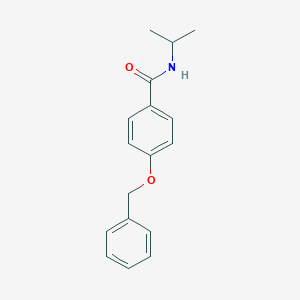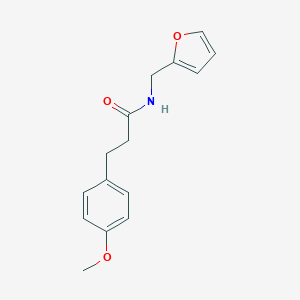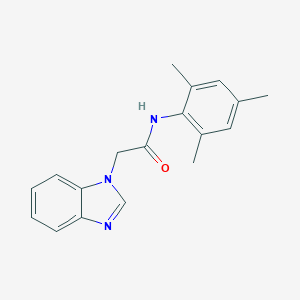![molecular formula C9H5ClN4S B262841 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)
7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione, also known as NSC 743380, is a synthetic compound that belongs to the family of triazinoindole derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the elimination of abnormal cells from the body. Additionally, 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 is its broad-spectrum anticancer activity. It has been shown to be effective against a range of cancer cell lines, which makes it a promising candidate for further development as an anticancer agent. However, one limitation of 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine its toxicity and pharmacokinetic properties.
Future Directions
There are several future directions for the study of 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to evaluate its efficacy in animal models of cancer. Additionally, more studies are needed to determine its toxicity and pharmacokinetic properties in vivo. Finally, the development of more potent and selective derivatives of 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 could lead to the discovery of novel anticancer agents.
Synthesis Methods
The synthesis of 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 involves the reaction of 7-chloroindole-3-carbaldehyde with thiosemicarbazide in the presence of a weak base, such as sodium carbonate, in ethanol. The resulting product is then cyclized with phosphorous oxychloride to form the triazinoindole ring system. The final step involves the addition of sodium hydroxide to the reaction mixture to obtain the desired compound.
Scientific Research Applications
7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been evaluated for its anticancer properties. In pharmacology, it has been tested for its ability to inhibit the growth of cancer cells and to induce apoptosis. In biochemistry, it has been investigated for its effect on the activity of certain enzymes and proteins.
properties
Product Name |
7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |
|---|---|
Molecular Formula |
C9H5ClN4S |
Molecular Weight |
236.68 g/mol |
IUPAC Name |
7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C9H5ClN4S/c10-4-1-2-5-6(3-4)11-8-7(5)13-14-9(15)12-8/h1-3,13H,(H,14,15) |
InChI Key |
HQMKVSNPMXYULZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C3C(=NC(=S)NN3)N=C2C=C1Cl |
SMILES |
C1=CC2=C3C(=NC(=S)NN3)N=C2C=C1Cl |
Canonical SMILES |
C1=CC2=C3C(=NC(=S)NN3)N=C2C=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid](/img/structure/B262762.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)






